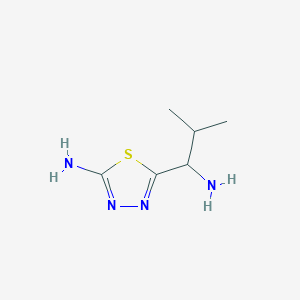

5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine

Description

Heterocyclic Framework Analysis: 1,3,4-Thiadiazole Core

The fundamental structural unit of this compound is the 1,3,4-thiadiazole ring system, which represents one of four possible thiadiazole isomers. This five-membered aromatic heterocycle contains two nitrogen atoms positioned at the 1,3 and 4 positions, with a sulfur atom at position 2, creating a unique electronic environment that distinguishes it from other heterocyclic systems. The aromatic character of the 1,3,4-thiadiazole ring arises from the presence of two double bonds within the five-membered structure, following Hückel's rule for aromaticity with six π-electrons distributed across the ring system.

The thiadiazole classification system places this compound within the broader category of azole compounds, specifically those containing both nitrogen and sulfur heteroatoms. The positioning of these heteroatoms creates distinct electronic properties compared to other thiadiazole isomers, including 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole configurations. The 1,3,4-arrangement provides optimal stability and reactivity patterns that have made this particular isomer especially significant in heterocyclic chemistry.

The molecular formula C₆H₁₂N₄S indicates the presence of four nitrogen atoms total within the structure, with two nitrogen atoms contributing to the heterocyclic ring and two additional nitrogen atoms present in the amino substituents. This nitrogen-rich composition contributes to the compound's classification as a polynitrogen heterocycle, with implications for its electronic structure and potential intermolecular interactions.

Substituent Configuration: Positional Isomerism and Stereochemical Implications

The substituent pattern of this compound involves two distinct functional groups attached to the thiadiazole core at specific positions. The primary substituent, 1-amino-2-methylpropyl, is attached at position 5 of the thiadiazole ring, while an amino group occupies position 2. This substitution pattern creates a specific regioisomer that differs from other possible positional arrangements of the same substituents.

The stereochemical complexity of this compound arises primarily from the chiral carbon center within the 1-amino-2-methylpropyl substituent. The carbon bearing the amino group represents a stereogenic center, as it is bonded to four different groups: the amino group, a hydrogen atom, a methyl group (through the 2-methylpropyl chain), and the thiadiazole ring system. This chiral center can exist in either R or S configuration according to the Cahn-Ingold-Prelog priority rules, though specific stereochemical assignments require detailed three-dimensional structural analysis.

Configurational isomerism in thiadiazole derivatives has been extensively studied, particularly regarding Z/E isomerism in related compounds. While this compound does not exhibit Z/E isomerism due to its saturated substituent, the potential for conformational isomerism exists around the carbon-carbon bonds within the 1-amino-2-methylpropyl chain. The branched nature of this substituent, featuring a 2-methylpropyl framework, introduces additional conformational complexity that influences the overall three-dimensional structure of the molecule.

Table 1: Structural Parameters of this compound

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which follows standard heterocyclic nomenclature principles. This naming convention begins with the heterocyclic core (1,3,4-thiadiazol) as the parent structure, followed by positional indicators (2- and 5-) that specify the attachment points of substituents, and concludes with the systematic names of the substituents themselves.

Alternative nomenclature systems provide additional naming options for this compound. The Chemical Abstracts Service employs the name 5-Amino-α-(1-methylethyl)-1,3,4-thiadiazole-2-methanamine, which emphasizes the methanamine functionality and uses the descriptor α-(1-methylethyl) to indicate the branching pattern. This alternative naming system reflects a different approach to describing the same molecular structure, highlighting the complexity inherent in heterocyclic nomenclature.

Regional and historical naming conventions have produced several synonyms for this compound, including various representations of the branched alkyl substituent. Some sources refer to the compound using descriptors such as "1-amino-2-methylpropyl" while others employ "α-(1-methylethyl)" or "isopropylmethyl" designations to describe the same structural feature. These variations reflect the evolution of chemical nomenclature and the influence of different nomenclatural authorities.

Table 2: Nomenclature Variations for this compound

The stereochemical descriptors in nomenclature require careful consideration when absolute configuration is known or specified. Standard nomenclature protocols would incorporate R or S designations immediately preceding the chiral center description, though such specifications are often omitted in commercial or database entries unless stereochemical purity is explicitly characterized. The complete systematic name would include these stereochemical descriptors when the absolute configuration has been determined through appropriate analytical methods.

Properties

IUPAC Name |

5-(1-amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-3(2)4(7)5-9-10-6(8)11-5/h3-4H,7H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXROHLJMXPFMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NN=C(S1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601198802 | |

| Record name | 5-Amino-α-(1-methylethyl)-1,3,4-thiadiazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601198802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-16-9 | |

| Record name | 5-Amino-α-(1-methylethyl)-1,3,4-thiadiazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-α-(1-methylethyl)-1,3,4-thiadiazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601198802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Cyclodehydration Using Polyphosphate Ester (PPE)

The one-pot synthesis of 2-amino-1,3,4-thiadiazoles via cyclodehydration of thiosemicarbazides and carboxylic acids in the presence of polyphosphate ester (PPE) offers a promising route for the target compound . For 5-(1-amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine, the reaction would involve:

-

Thiosemicarbazide Preparation : Reacting thiourea with hydrazine to form thiosemicarbazide.

-

Acylation : Treating thiosemicarbazide with 3-amino-2-methylpropanoic acid (or its activated form, such as an acyl chloride) to yield an acylated intermediate.

-

Cyclodehydration : Employing PPE as a cyclizing agent under mild conditions (chloroform solvent, ≤85°C) to facilitate ring closure .

Key Conditions :

-

Solvent : Chloroform ensures homogeneity and temperature control.

-

Temperature : Maintained below 85°C to prevent decomposition.

Mechanistic Insights :

-

The reaction proceeds via initial salt formation between the carboxylic acid and thiosemicarbazide, followed by sequential dehydration and cyclization (Scheme 1) .

-

The 1-amino-2-methylpropyl group is introduced via the carboxylic acid component, necessitating either pre-synthesis of 3-amino-2-methylpropanoic acid or in situ activation.

Limitations :

-

Availability of 3-amino-2-methylpropanoic acid may require multi-step synthesis.

-

Competing side reactions (e.g., over-acylation) necessitate precise stoichiometry.

Nucleophilic Substitution on Preformed Thiadiazole Cores

An alternative strategy involves modifying a preconstructed 1,3,4-thiadiazole scaffold. For example:

-

Synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine : Achieved via cyclization of thiosemicarbazide with chloroacetic acid derivatives .

-

Substitution with 1-Amino-2-methylpropyl Group : Reacting the chloro-substituted thiadiazole with 1-amino-2-methylpropane-2-thiol or a similar nucleophile under basic conditions.

Reaction Optimization :

-

Base : Triethylamine or DBU facilitates deprotonation of the nucleophile.

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

-

Temperature : 60–80°C to balance reaction rate and side-product formation.

Example Protocol :

Challenges :

-

Steric hindrance from the branched 2-methylpropyl group may reduce substitution efficiency.

-

Competing elimination reactions require careful control of base strength.

Reductive Amination of Ketone Intermediates

Introducing the 1-amino-2-methylpropyl group via reductive amination offers a modular approach:

-

Synthesis of 5-(2-Methylpropanoyl)-1,3,4-thiadiazol-2-amine : Achieved via acylation of thiosemicarbazide with 2-methylpropanoic acid, followed by PPE-mediated cyclization .

-

Reductive Amination : Reacting the ketone with ammonium acetate and sodium cyanoborohydride to yield the target amine.

Conditions :

-

Reducing Agent : NaBH3CN or NaBH(OAc)3 in methanol.

-

pH : Buffered at pH 4–6 using acetic acid.

-

Temperature : Room temperature to 40°C.

Advantages :

-

Permits late-stage functionalization of the thiadiazole core.

Drawbacks :

-

Requires isolation of the ketone intermediate, adding synthetic steps.

-

Low yields if imine formation is inefficient.

Diazotization and Coupling Reactions

Adapting methodologies from 5-amino-1,2,3-thiadiazole synthesis , diazoacetonitrile derivatives could serve as precursors:

-

Diazoacetonitrile Preparation : From acetonitrile derivatives via diazotization.

-

Cyclization with Hydrogen Sulfide : Introducing the thiadiazole ring via reaction with H2S in the presence of a base (e.g., triethylamine) .

Example Reaction :

Modifications for Target Compound :

-

Use of 1-amino-2-methylpropyl-substituted acetonitrile as the diazo precursor.

Challenges :

-

Diazo compounds are explosive and require careful handling.

-

Limited commercial availability of specialized acetonitrile derivatives.

Comparative Analysis of Synthetic Routes

Key Observations :

-

The one-pot PPE method balances yield and safety, making it the most industrially viable .

-

Diazotization routes, while historically significant, are less practical due to safety concerns .

Characterization and Validation

Critical analytical data for confirming the structure of this compound include:

Chemical Reactions Analysis

Types of Reactions

5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine exhibit notable antimicrobial properties. A study highlighted the efficacy of 2-amino-1,3,4-thiadiazole derivatives against various pathogens including Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentrations (MIC) of these compounds were often lower than those of standard antibiotics, suggesting enhanced potency .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

Anticancer Applications

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds like this compound have shown promising results in inhibiting the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). A recent study indicated that modifications to the thiadiazole structure could enhance its cytotoxicity against these cancer cells .

Case Study: Anticancer Activity Evaluation

In vitro studies conducted on LoVo (colon cancer) and MCF-7 cell lines demonstrated that certain derivatives exhibited significant cytotoxicity compared to conventional chemotherapeutics. The results suggested that structural modifications could lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine with similar compounds:

Key Observations:

- Aminoalkyl vs. Alkyl/Aryl Substituents: Amino-containing derivatives (e.g., 1-aminoethyl, 1-amino-2-methylpropyl) exhibit lower XLogP3 values compared to purely alkyl or aryl analogs, suggesting improved hydrophilicity .

- Bioactivity Correlations: Aromatic substituents like indol-5-yl () confer anti-cancer activity, while branched alkyl chains (e.g., 1,1-dimethylpropyl) are linked to pesticidal applications .

Challenges and Opportunities

- Synthetic Complexity: Introducing branched aminoalkyl groups requires precise control to avoid side reactions.

- Unexplored Bioactivity: Aminoalkyl-thiadiazoles warrant further investigation for antimicrobial or antiviral applications, given the success of related structures .

Biological Activity

5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The compound belongs to the class of thiadiazoles , characterized by a five-membered ring containing nitrogen and sulfur atoms. The specific structure of this compound includes an amino group and a thiadiazole ring, which contribute to its unique reactivity and biological activity.

Synthesis Methods

Various synthetic routes have been explored for the production of thiadiazole derivatives. For example, reactions involving substituted thiourea derivatives have been utilized to form aryl aminothiazoles, which serve as precursors for further modifications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, at concentrations lower than those required for conventional antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 μg/mL |

| Escherichia coli | 31.25 μg/mL |

| Salmonella typhi | 500 μg/disk |

Anticancer Activity

The compound has also demonstrated promising anticancer effects. In vitro studies using cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) revealed that certain derivatives of thiadiazole exhibited significant anti-proliferative effects with IC50 values as low as 2.44 µM against LoVo cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| LoVo | 2.44 | Anti-proliferative |

| MCF-7 | 23.29 | Anti-proliferative |

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It is believed to inhibit critical enzymes involved in cellular proliferation and survival pathways, such as:

- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : This enzyme is crucial for guanosine nucleotide synthesis, impacting cancer cell proliferation.

- Topoisomerase II Inhibition : This action interferes with DNA replication and transcription.

- Histone Deacetylase Inhibition : Modulating gene expression related to cell cycle and apoptosis.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Anticancer Studies : A study evaluated the effects of various thiadiazole derivatives on LoVo cells, demonstrating increased apoptosis rates after treatment with specific compounds .

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties against resistant strains of bacteria, showcasing the compound's potential as a lead for new antibiotic development .

Q & A

Q. What are the common synthetic methodologies for preparing 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine, and how are reaction conditions optimized?

Answer: The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions. A general approach includes reacting carboxylic acid derivatives (e.g., 4-phenyl butyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). The product is precipitated by adjusting the pH to 8–9 with ammonia and recrystallized from DMSO/water . For derivatives with amino-alkyl substituents, ultrasound-assisted synthesis has been shown to improve reaction efficiency by reducing time and increasing yields. For example, benzyl halides can react with 5-amino-1,3,4-thiadiazole-2-thiol under sonication to form thioether-linked derivatives . Optimization often involves solvent selection (e.g., DMF for cycloadditions) and catalyst screening (e.g., triethylamine for chloroacetyl chloride reactions) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer: Key techniques include:

- FT-IR : Identifies functional groups like -NH (3246–1490 cm⁻¹), C=N (1555 cm⁻¹), and C-S-C (695 cm⁻¹) .

- ¹H-NMR : Resolves aliphatic (δ 2.93–3.41 ppm) and aromatic protons, with integration confirming substituent ratios .

- X-ray crystallography : Determines molecular geometry, dihedral angles (e.g., 18.2°–30.3° between thiadiazole and aromatic rings), and hydrogen-bonding networks (N–H···N interactions) .

- Elemental analysis : Validates purity and molecular formula (e.g., C₁₈H₁₉N₃OS) .

Q. How are preliminary biological activities of 1,3,4-thiadiazole derivatives assessed in academic research?

Answer: Initial screening focuses on antimicrobial, antifungal, or anticancer activity. For example:

- Antimicrobial assays : Disk diffusion methods against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Molecular docking : Computational modeling against enzyme targets (e.g., dihydrofolate reductase) to predict binding affinities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic results for thiadiazole derivatives?

Answer: Discrepancies may arise from polymorphism, solvent effects, or dynamic proton exchange. Strategies include:

- Variable-temperature NMR : To detect tautomerism or conformational flexibility in -NH groups .

- DFT calculations : Compare experimental IR/NMR data with computed spectra to validate structures .

- Multi-technique validation : Cross-check X-ray data (e.g., bond lengths, angles) with neutron diffraction or high-resolution mass spectrometry .

Q. What advanced strategies optimize the regioselectivity of substituent introduction in 1,3,4-thiadiazole synthesis?

Answer:

- Directed lithiation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions for electrophilic substitution .

- Protecting groups : Temporary protection of -NH₂ with Boc (tert-butoxycarbonyl) to direct reactions to the thiadiazole ring .

- Microwave-assisted synthesis : Enhances regiocontrol by accelerating reaction kinetics and reducing side products .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with biological activity to predict potent analogs .

- MD simulations : Assesses ligand-protein binding stability over time (e.g., with kinase targets) .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) early in design .

Q. What experimental and theoretical approaches validate hydrogen-bonding networks in thiadiazole crystals?

Answer:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H···N vs. C–H···π) from X-ray data .

- Thermal analysis : DSC (differential scanning calorimetry) detects phase transitions linked to H-bond reorganization .

- NBO (Natural Bond Orbital) analysis : Computes interaction energies to explain stabilization from hydrogen bonds .

Methodological Notes

- Synthetic reproducibility : Always confirm stoichiometry (e.g., 1:1 molar ratio of acid to thiosemicarbazide) and monitor reaction progress via TLC .

- Data validation : Cross-reference crystallographic data (CCDC codes) with the Cambridge Structural Database .

- Ethical considerations : Adhere to laboratory safety protocols for handling POCl₃ and chlorinated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.